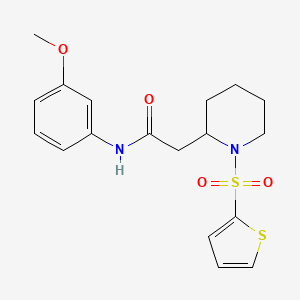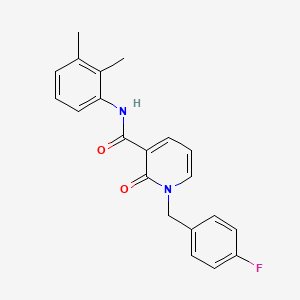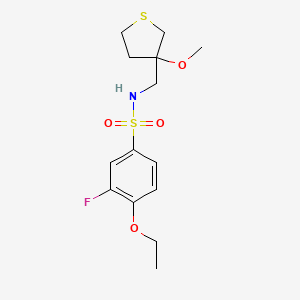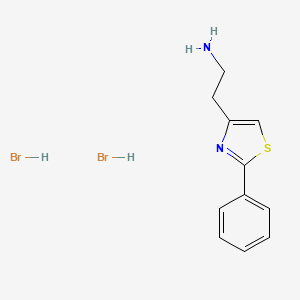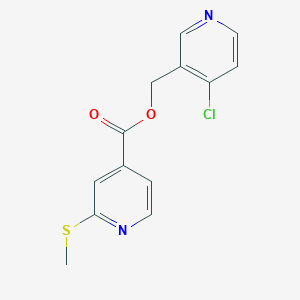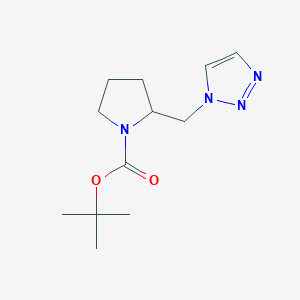
tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate, was achieved via the mixed anhydride method and characterized spectroscopically and through X-ray diffraction studies, revealing its crystal structure in the triclinic space group P1 (Naveen et al., 2007).
Application in Synthesis of Biological Molecules
- A study described an efficient one-pot synthesis of alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates via in situ azidation and Cu(I)-catalyzed azide-alkyne cycloaddition. This method, which may be related to this compound, showed wide scope, and the products, potentially having biological activity, were obtained in good to high yields without need for chromatographic purification (Rodrigues & Queiroz, 2016).
Development of Antilipidemic Agents
- The synthesis of optical isomers of a compound related to this compound was explored. These isomers, used as antilipidemic agents, were prepared via separation by Chiralcel OJ column chromatography and other methods. They showed significant activity in inhibiting fatty acid and sterol-biosynthesis in vitro (Ohno et al., 1999).
Role in Clinical Drugs
- A research focused on the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. The study highlighted the importance of the 1,2,4-triazole core motif in clinical drugs, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and others. The methodology could be relevant to understanding the applications of this compound in drug development (Prasad et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that the compound could potentially interact with copper ions in biological systems.
Mode of Action
The compound acts as a ligand in CuAAC reactions, which are a type of click chemistry . Click chemistry is a powerful tool for bioconjugation, the process of joining two biomolecules together. The compound’s triazole ring can coordinate to a copper (I) ion, accelerating the reaction rate and suppressing cell cytotoxicity .
Biochemical Pathways
The compound is involved in the CuAAC reaction pathway . This reaction is often used in bioconjugation, allowing for the attachment of various functional groups to biomolecules. The downstream effects of this can vary widely depending on the specific functional groups and biomolecules involved.
Pharmacokinetics
Its water-soluble nature suggests it could have good bioavailability .
Result of Action
The result of the compound’s action is the facilitation of CuAAC reactions . This can lead to the formation of new covalent bonds between biomolecules, enabling the creation of complex biological constructs. The exact molecular and cellular effects would depend on the specific context of the reaction.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble, suggesting it can function effectively in aqueous environments . Additionally, its storage temperature is recommended to be 2-8°C, indicating that it may be sensitive to heat .
Propriétés
IUPAC Name |
tert-butyl 2-(triazol-1-ylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-4-5-10(16)9-15-8-6-13-14-15/h6,8,10H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINIGBLLOBVQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

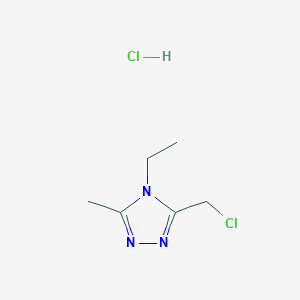
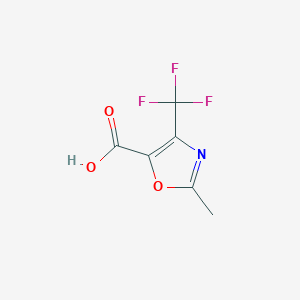
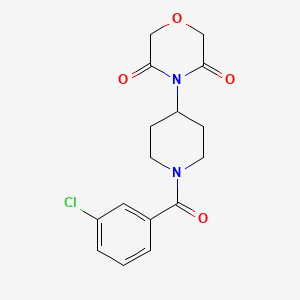
![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)
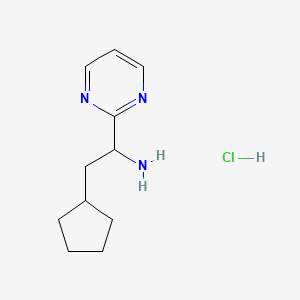
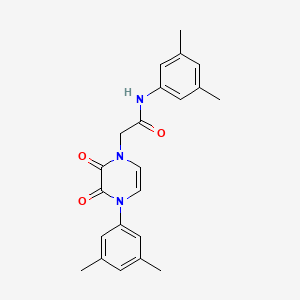
![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

